![molecular formula C8H7BrN2S B1373282 5-Bromo-2-methyl-4-thiocyanatoaniline CAS No. 1081803-34-0](/img/structure/B1373282.png)
5-Bromo-2-methyl-4-thiocyanatoaniline
Overview
Description
5-Bromo-2-methyl-4-thiocyanatoaniline, also known as (4-amino-2-bromo-5-methylphenyl) thiocyanate, is a heterocyclic organic compound . It has a molecular weight of 243.1 and a molecular formula of C8H7BrN2S . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methyl-4-thiocyanatoaniline consists of a bromine atom (Br), a methyl group (CH3), an amino group (NH2), and a thiocyanate group (SCN) attached to a benzene ring . The canonical SMILES representation is CC1=CC(=C(C=C1N)Br)SC#N .Scientific Research Applications
Organic Synthesis
5-Bromo-2-methyl-4-thiocyanatoaniline: is a versatile building block in organic synthesis. Its thiocyanate group can act as a nucleophile or electrophile, allowing for various substitution reactions. Researchers utilize this compound to synthesize complex molecules, including pharmaceuticals and agrochemicals .
Material Science
In material science, this compound’s unique structure is explored for the development of novel materials. Its bromine atom can be used for further functionalization, leading to materials with specific optical or electronic properties .
Analytical Chemistry
Due to its distinct spectral properties, 5-Bromo-2-methyl-4-thiocyanatoaniline serves as an analytical reagent. It can be used to develop colorimetric assays for the detection of metal ions or other organic compounds .
Medicinal Chemistry
The compound finds applications in medicinal chemistry for drug design. Its molecular framework is incorporated into potential therapeutic agents, particularly in the design of kinase inhibitors that have applications in cancer treatment .
Agricultural Research
In agricultural research, derivatives of 5-Bromo-2-methyl-4-thiocyanatoaniline are investigated for their potential use as herbicides or pesticides. The thiocyanate moiety is known to interact with certain enzymes found in pests .
Photodynamic Therapy
This compound is also studied for its use in photodynamic therapy (PDT). By attaching it to photosensitizers, researchers aim to develop treatments that can be activated by light to kill cancer cells .
Chemical Sensors
The unique reactivity of 5-Bromo-2-methyl-4-thiocyanatoaniline makes it suitable for the development of chemical sensors. It can be used to create sensors that detect environmental pollutants or toxic gases .
Nanotechnology
Lastly, in nanotechnology, this compound is used to modify the surface of nanoparticles. This modification can impart stability or allow for the targeted delivery of the nanoparticles to specific cells or tissues .
Safety and Hazards
properties
IUPAC Name |
(4-amino-2-bromo-5-methylphenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLTVSFIYBDXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674927 | |
Record name | 4-Amino-2-bromo-5-methylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-4-thiocyanatoaniline | |
CAS RN |
1081803-34-0 | |
Record name | 4-Amino-2-bromo-5-methylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.